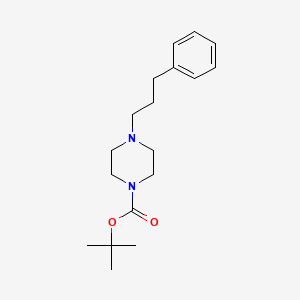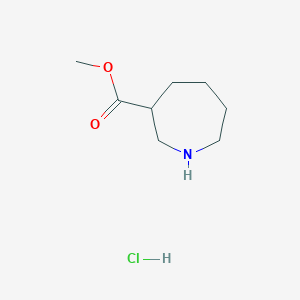
5-Chloro-6-nitro-1,3-benzoxazole-2-thiol
概要
説明
5-Chloro-6-nitro-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a chlorine atom at the 5th position, a nitro group at the 6th position, and a thiol group at the 2nd position of the benzoxazole ring. It is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities.
作用機序
Target of Action
The primary targets of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol are various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , and β-tubulin . These targets play crucial roles in cellular processes and pathways, and their inhibition or activation can lead to significant changes in cellular function.
Mode of Action
This compound interacts with its targets through non-covalent interactions . The planar benzene ring of the compound can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors . These interactions can inhibit or activate the target proteins, leading to changes in their function.
Biochemical Pathways
The compound affects various biochemical pathways through its interaction with the target proteins. For instance, it can inhibit DNA topoisomerases, which are involved in the pathway of cancer formation and proliferation . It can also inhibit β-tubulin, a protein involved in cell division .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target and pathway affected. For example, inhibition of DNA topoisomerases can lead to DNA damage and cell death, potentially resulting in anti-cancer effects . Similarly, inhibition of β-tubulin can disrupt cell division, which may also have anti-cancer effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . Avoiding contact with skin and eyes, formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed are recommended .
生化学分析
Biochemical Properties
Benzoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves hydrogen bonding, given the presence of nitrogen and oxygen atoms in the benzoxazole ring .
Cellular Effects
Benzoxazole derivatives have been reported to exhibit antimicrobial and antifungal activities . These compounds may influence cell function by disrupting cell signaling pathways, altering gene expression, or affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol is not well-defined. Benzoxazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable but is currently lacking.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on benzoxazole derivatives have shown that these compounds can exhibit biological activity, but the specific effects can vary depending on the dosage .
Metabolic Pathways
Benzoxazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The planar structure of benzoxazole derivatives allows them to interact efficiently with biological targets, which could influence their localization or accumulation .
Subcellular Localization
The presence of specific targeting signals or post-translational modifications could direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol typically involves the reaction of 2-amino-4-chloro-5-nitrophenol with carbon disulfide. The reaction is carried out under basic conditions, often using potassium hydroxide as a base. The intermediate product formed undergoes cyclization to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
5-Chloro-6-nitro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
類似化合物との比較
Similar Compounds
5-Chloro-6-nitro-1,3-benzoxazol-2-one: Similar structure but lacks the thiol group.
6-Chloro-2-hydrazino-1,3-benzoxazole: Contains a hydrazino group instead of a nitro group.
2-Mercapto-5-nitro-1,3-benzoxazole: Similar structure but with a mercapto group at the 2nd position.
Uniqueness
5-Chloro-6-nitro-1,3-benzoxazole-2-thiol is unique due to the presence of both a thiol and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.
特性
IUPAC Name |
5-chloro-6-nitro-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3S/c8-3-1-4-6(13-7(14)9-4)2-5(3)10(11)12/h1-2H,(H,9,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXQCWJAPLYTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3113937.png)


![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B3113959.png)








![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B3114036.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/structure/B3114045.png)
